

Spectroscopic Analysis of 2-Amino-3-mercaptopropanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propanol, 2-amino-3-mercaptopropanol*

Cat. No.: B3320590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3-mercaptopropanol, a trifunctional amino thiol, presents a unique molecular architecture of interest in various scientific domains, including drug development and materials science. Its structure, containing primary amine, thiol, and primary alcohol functional groups, suggests a rich and complex spectroscopic profile. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-amino-3-mercaptopropanol, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-mercaptopropanol, this section provides predicted data based on established spectroscopic principles and data from analogous compounds. These tables are intended to serve as a reference for the identification and characterization of the molecule. The molecular formula of 2-amino-3-mercaptopropanol is C_3H_9NOS , and its molecular weight is approximately 107.18 g/mol .[\[1\]](#) [\[2\]](#)

Predicted 1H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and sulfur atoms.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H on C1 (-CH ₂ OH)	3.5 - 3.8	Doublet of doublets (dd)	J(H,H) ≈ 5-7, J(H,H) ≈ 11-12
H on C2 (-CH(NH ₂)-)	2.9 - 3.3	Multiplet (m)	
H on C3 (-CH ₂ SH)	2.5 - 2.8	Doublet of doublets (dd)	J(H,H) ≈ 6-8, J(H,H) ≈ 13-14
-OH	Variable (solvent dependent)	Broad singlet (br s)	
-NH ₂	Variable (solvent dependent)	Broad singlet (br s)	
-SH	Variable (solvent dependent)	Triplet (t) or broad singlet	J(H,H) ≈ 7-9

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ OH)	60 - 65
C2 (-CH(NH ₂)-)	50 - 55
C3 (-CH ₂ SH)	25 - 30

Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the alcohol, amine, and thiol functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H stretch (alcohol)	3200 - 3600	Broad
N-H stretch (amine)	3300 - 3500	Medium, may show two bands
C-H stretch (aliphatic)	2850 - 3000	Medium to strong
S-H stretch (thiol)	2550 - 2600	Weak
N-H bend (amine)	1590 - 1650	Medium
C-O stretch (primary alcohol)	1000 - 1050	Strong
C-N stretch	1020 - 1250	Medium
C-S stretch	600 - 800	Weak

Predicted Mass Spectrometry Data

In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable manner.

m/z	Proposed Fragment	Description
107	[C ₃ H ₉ NOS] ⁺	Molecular Ion (M ⁺)
90	[M - NH ₃] ⁺	Loss of ammonia
89	[M - H ₂ O] ⁺	Loss of water
74	[M - SH] ⁺	Loss of sulphydryl radical
76	[CH ₂ (NH ₂)CH ₂ SH] ⁺	α -cleavage (loss of CH ₂ OH)
44	[CH(NH ₂)CH ₂] ⁺	Further fragmentation
30	[CH ₂ NH ₂] ⁺	Common amine fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-amino-3-mercaptopropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- 2-amino-3-mercaptopropanol sample
- Deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD)[3]
- NMR tubes (5 mm diameter)[3][4]
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-20 mg of the 2-amino-3-mercaptopropanol sample.[3]
 - For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[3]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[3][5]
 - Ensure complete dissolution by gentle vortexing or sonication.[3]
 - Transfer the solution to an NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[3]
 - Cap the NMR tube securely.[3]

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner.
 - Lock the spectrometer on the deuterium signal of the solvent.[3]
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[3]
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
 - Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
 - Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- 2-amino-3-mercaptopropanoic acid sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr)[6][7]
- Pipettes
- Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure (using ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean and free of any residues.[8]
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.

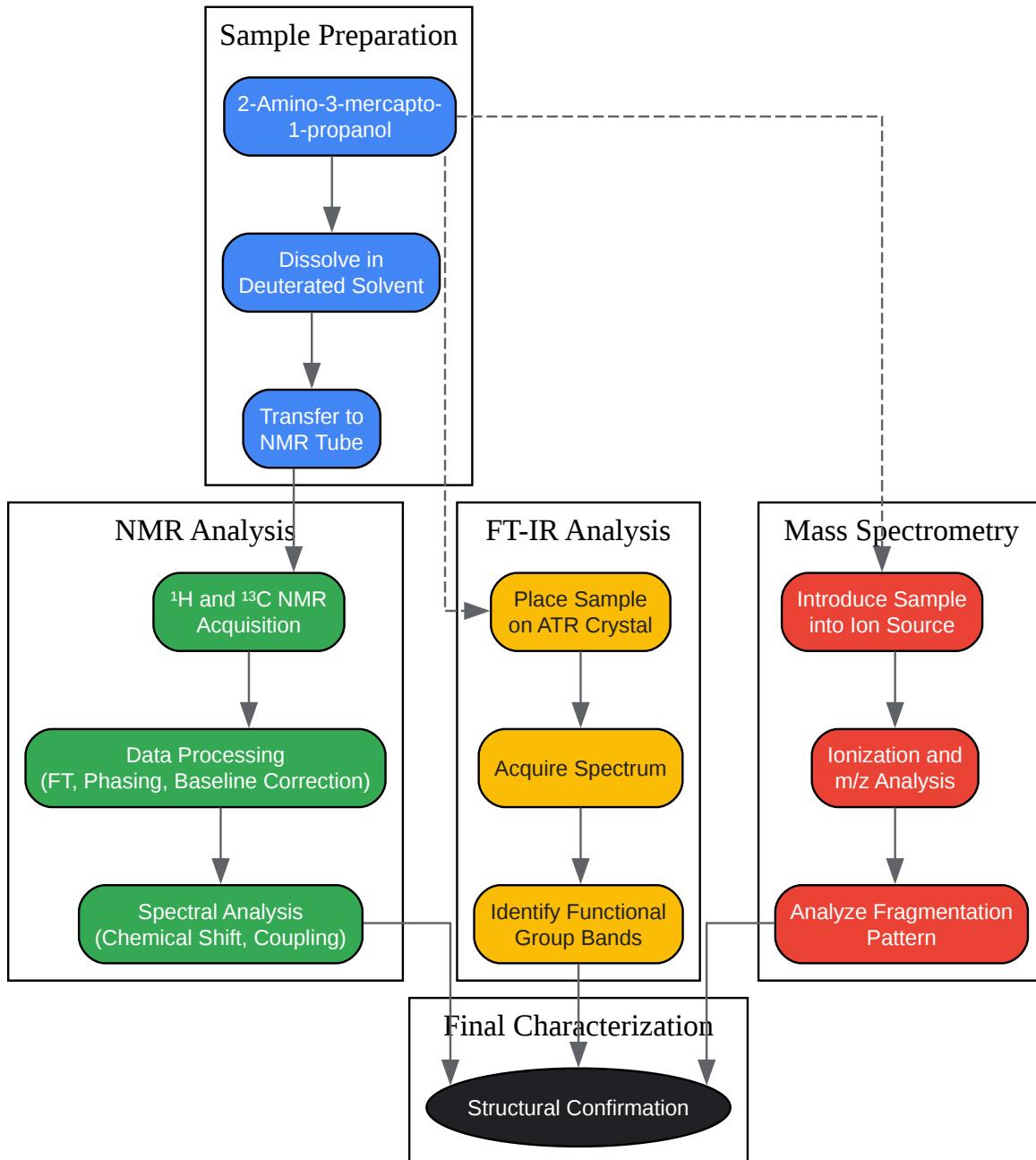
- Place a small drop of the liquid 2-amino-3-mercaptopropanol sample directly onto the ATR crystal.[8]
- Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .[6]
- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6]

Mass Spectrometry (MS)

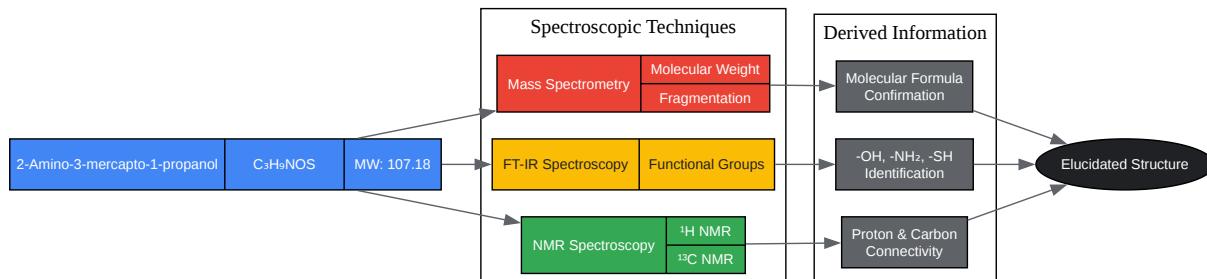
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- 2-amino-3-mercaptopropanol sample
- Mass spectrometer with an electron ionization (EI) source
- Volatile solvent (if necessary for sample introduction)


Procedure:

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source. For a volatile liquid, this can be done via a heated inlet system.[9]
- Ionization and Analysis:
 - The sample molecules are bombarded with a beam of high-energy electrons to induce ionization and fragmentation.
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[9]
 - A detector measures the abundance of each ion.[9]
- Data Interpretation:
 - The resulting mass spectrum is plotted as relative intensity versus m/z.


- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of 2-amino-3-mercaptopropano1-propanol.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the spectroscopic characterization of 2-amino-3-mercaptopropanol.

[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques and the structural information derived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propanol, 2-amino-3-mercaptopropanol | C₃H₉NOS | CID 10197647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-3-mercaptopropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3320590#spectroscopic-analysis-of-2-amino-3-mercaptopropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com